4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride
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Overview
Description
4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a piperidine ring fused to a morpholine ring, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,2-amino alcohols, aziridines, and epoxides.
Coupling Reaction: The amino alcohols undergo a coupling reaction with α-haloacid chlorides to form intermediate compounds.
Cyclization: The intermediate compounds are then cyclized to form the morpholine ring.
Reduction: The cyclized product is reduced to obtain the desired morpholine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and transition metal catalysis are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the morpholine ring.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3S)-piperidin-3-yl]morpholine
- 4-[(3S)-piperidin-3-yl]morpholin-3-one
- 4-[(3S)-piperidin-3-yl]morpholin-3-one acetate
Uniqueness
4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt form. This enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
4-[(3S)-piperidin-3-yl]morpholin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9-7-13-5-4-11(9)8-2-1-3-10-6-8;/h8,10H,1-7H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFLSJEYNCPBS-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCOCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CCOCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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